3-Hydroxy-4-methoxybenzaldehyde oxime
Description
Significance of the Oxime Functional Group in Organic Chemistry and Chemical Synthesis
The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in organic synthesis, offering a versatile platform for a multitude of chemical transformations. numberanalytics.com Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comvedantu.com This functional group is prized for its ability to serve as a precursor to a wide array of other functional groups, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. vedantu.com
The reactivity of the oxime group is multifaceted. It can undergo hydrolysis to regenerate the parent carbonyl compound, reduction to form primary amines, and cycloaddition reactions. vedantu.com Furthermore, the N-O bond in oximes can be cleaved to generate iminyl radicals, which are highly reactive intermediates for constructing complex nitrogen-containing heterocyclic compounds. rsc.orgnsf.gov The diverse reactivity of oximes has led to their application in various domains, including medicinal chemistry, materials science, and analytical chemistry. numberanalytics.comnumberanalytics.comrsc.org
Historical Development and Current Research Trends in Aromatic Oxime Chemistry
The chemistry of oximes dates back to the 19th century, and since their discovery, they have been pivotal in the advancement of organic chemistry. numberanalytics.comnumberanalytics.com Aromatic oximes, in particular, have been the subject of extensive research due to the influence of the aromatic ring on their chemical properties and reactivity. Early studies focused on their synthesis, structure elucidation, and fundamental reactions.
Current research trends in aromatic oxime chemistry are driven by the quest for novel synthetic methodologies and applications. There is a significant focus on the development of more efficient and environmentally friendly methods for oxime synthesis and their subsequent transformations. researchgate.net Photoredox catalysis has emerged as a powerful tool for generating radicals from oximes under mild conditions, opening new avenues for their use in organic synthesis. mdpi.com Researchers are also exploring the application of aromatic oximes in supramolecular chemistry, where their ability to form hydrogen bonds and coordinate with metal ions is exploited in the design of sensors and molecular switches. rsc.org Moreover, the biological activities of aromatic oximes continue to be an active area of investigation, with many derivatives being studied for their potential as therapeutic agents. researchgate.netnih.gov
Specific Focus and Research Landscape of 3-Hydroxy-4-methoxybenzaldehyde Oxime
This compound, also known as isovanillin (B20041) oxime, is a specific substituted benzaldehyde (B42025) oxime derived from 3-hydroxy-4-methoxybenzaldehyde (isovanillin). nih.govsigmaaldrich.com Isovanillin itself is a naturally occurring aromatic aldehyde and a structural isomer of vanillin (B372448). lookchem.com The presence of both a hydroxyl and a methoxy (B1213986) group on the benzene (B151609) ring of this compound influences its electronic properties and reactivity.
The research landscape for this compound is primarily centered on its synthesis and its role as a chemical intermediate. It can be synthesized by the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride. Studies have investigated its potential as a precursor in the synthesis of more complex molecules. For instance, it can be reduced to form the corresponding amine, 5-(aminomethyl)-2-methoxyphenol (B1331978) hydrochloride. ambeed.com While not as extensively studied as some other oxime derivatives, its structural features suggest potential for further exploration in areas such as antioxidant research, coordination chemistry, and as a building block for novel heterocyclic compounds.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 5-(hydroxyiminomethyl)-2-methoxyphenol |
| Molecular Formula | C8H9NO3 |
| CAS Number | 51673-94-0 nih.gov |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar organic solvents |
Properties
IUPAC Name |
5-(hydroxyiminomethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFECAPSGCJMTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402489 | |
| Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51673-94-0 | |
| Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Hydroxy 4 Methoxybenzaldehyde Oxime
Optimized Condensation Reactions for 3-Hydroxy-4-methoxybenzaldehyde Oxime Formation
The classical synthesis of this compound involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and hydroxylamine (B1172632). Typically, hydroxylamine is used in the form of its salt, hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine for the reaction. orgsyn.org One established method involves refluxing the precursor, vanillin (B372448) (a constitutional isomer of isovanillin), with hydroxylammonium sulfate (B86663) and sodium acetate (B1210297) in an ethanol-water solvent system for four hours to achieve a high yield. chemicalbook.com Optimization of these condensation reactions focuses on improving yields, reducing reaction times, and simplifying work-up procedures. The reaction is generally carried out under slightly acidic conditions (pH 4-5) to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon. numberanalytics.com
Solvent-Free and Green Chemistry Approaches in Oxime Synthesis
In line with the principles of green chemistry, significant research has been directed towards minimizing or eliminating the use of hazardous organic solvents in oxime synthesis. researchgate.netrsisinternational.org These approaches not only reduce environmental impact but also often lead to simpler, more efficient processes.
Grindstone Chemistry: A prominent solvent-free method involves the simple grinding of a carbonyl compound and hydroxylamine hydrochloride with a catalyst at room temperature. researchgate.net This technique, known as grindstone chemistry, utilizes the local heat generated from friction to drive the reaction. nih.gov Bismuth(III) oxide (Bi₂O₃) has been demonstrated as an effective catalyst for this solventless oximation, converting a wide range of aldehydes and ketones to their corresponding oximes in excellent yields without the need for a base or other additives. nih.gov Similarly, antimony(III) oxide (Sb₂O₃) has been used to synthesize oximes by grinding at room temperature. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation offers another energy-efficient and rapid method for oxime synthesis. rsc.org Studies have shown that aromatic aldehydes can be converted to their respective oximes under solvent-free, microwave-assisted conditions. For instance, the reaction of aldehydes with hydroxylamine hydrochloride in the presence of titanium dioxide (TiO₂) under microwave irradiation proceeds rapidly. nih.gov The addition of a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) in this system leads exclusively to the oxime product with a 100% conversion rate. nih.gov
Natural Acid Catalysts: An innovative green approach utilizes natural acids derived from sources like citrus fruit juice as catalysts. ijprajournal.com These methods replace conventional corrosive acid catalysts, offering a more environmentally benign pathway for oxime production in aqueous media. ijprajournal.com
The following table summarizes various green synthetic approaches for oximes.
| Method | Catalyst/Conditions | Key Advantages | Yield | Reference |
| Grindstone Chemistry | Bi₂O₃, room temperature, grinding | Solvent-free, rapid, no base needed, easy work-up | Excellent | researchgate.netnih.gov |
| Microwave Irradiation | TiO₂, NaOH or Na₂CO₃, solvent-free | Rapid, high conversion, energy efficient | Up to 100% conversion | nih.gov |
| Natural Acid Catalysis | Aqueous extracts of Vitis lanata, Mangifera indica, etc. | Environmentally benign, avoids corrosive acids | Good to Excellent (80-96%) | ijprajournal.com |
Flow Chemistry Techniques for Continuous Oxime Production
Flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability. While specific studies on the continuous flow synthesis of this compound are not prevalent, the principles have been successfully applied to oxime synthesis in general.
One-pot processes that combine multiple reaction steps, such as the hydroformylation of alkenes followed by immediate condensation with hydroxylamine, demonstrate the potential for continuous production. rsc.org In such a system, an alkene is first converted to an aldehyde, which then reacts in the same vessel to form the oxime. rsc.org This approach avoids the isolation of the aldehyde intermediate, improving efficiency. rsc.org These integrated systems, often utilizing biphasic solvent systems for easy catalyst separation and recycling, are precursors to true continuous flow setups. The advantages of precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor could lead to higher yields and selectivity for the desired oxime isomer, minimizing byproduct formation.
Catalytic Strategies for Enhanced Efficiency and Selectivity
The efficiency and selectivity of oxime synthesis can be significantly improved through the use of various catalysts. Catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by hydroxylamine.
Heterogeneous Catalysts: Solid catalysts like Bi₂O₃, nih.gov TiO₂, nih.gov and ZnO nih.gov are advantageous due to their ease of separation from the reaction mixture and potential for reuse. They are stable, often non-toxic, and can effectively promote oximation under mild or solvent-free conditions. researchgate.net
Ionic Liquids: Imidazolium-based ionic liquids, particularly those functionalized with amino acids, have been employed as efficient and recyclable catalysts for oxime synthesis. researchgate.net These catalysts can promote quantitative conversion of carbonyl compounds under mild conditions. researchgate.net
Electrocatalysis: Advanced strategies include electrocatalytic methods where reactive species are generated in situ. For example, cyclohexanone (B45756) oxime has been synthesized with high yield and selectivity by the electrocatalytic reduction of oxygen to generate reactive oxygen species (ROS) which then participate in the ammoximation cascade. nih.gov Another approach involves the electrochemical reduction of nitrate (B79036) on a Zn-Cu alloy catalyst to form a hydroxylamine intermediate, which then reacts with a ketone to produce the oxime under ambient conditions. acs.org
Metal-Based Catalysis: For related reactions, such as the one-pot synthesis of oximes from alkenes, rhodium complexes with water-soluble ligands like sulfoxantphos have proven highly effective, achieving high regioselectivity. rsc.org In other systems, gold-palladium (AuPd) nanoparticles have been used to catalyze the in situ generation of hydrogen peroxide (H₂O₂), a key oxidant in certain ammoximation processes catalyzed by materials like titanium silicalite-1 (TS-1). hydro-oxy.com
Precursor Design and Isolation Strategies for High Purity 3-Hydroxy-4-methoxybenzaldehyde
The quality of the final oxime product is directly dependent on the purity of its precursor, 3-hydroxy-4-methoxybenzaldehyde (also known as isovanillin). Isovanillin (B20041) is a constitutional isomer of the more common vanillin. nist.gov
Synthesis of Isovanillin: High-purity isovanillin can be synthesized through various routes. One common laboratory method involves the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). mdpi.com By selectively protecting the 4-hydroxyl group, subsequent methylation of the 3-hydroxyl group can be achieved, followed by deprotection to yield isovanillin. mdpi.com For example, benzyl (B1604629) and other active halides can be used to protect the 4-hydroxyl group with high regioselectivity. mdpi.com
Purification: The primary method for isolating and purifying isovanillin is crystallization. Its physical properties, including a melting point of 113-115 °C and a boiling point of 179 °C at 15 mmHg, are well-defined, allowing for effective purification by recrystallization from appropriate solvents or by distillation under reduced pressure. The purity can be verified using standard analytical techniques such as HPLC and spectroscopy.
Regioselective and Stereoselective Synthesis of Oxime Isomers
The reaction between an aldehyde and hydroxylamine can result in the formation of two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. numberanalytics.com For this compound, these isomers are distinct chemical entities.
The IUPAC name for the (E)-isomer is 4-[(E)-hydroxyiminomethyl]-2-methoxyphenol. nih.gov In most syntheses of aldoximes, the (E)-isomer is the thermodynamically more stable and, therefore, the predominant product. The stereochemical outcome can be influenced by reaction conditions such as the solvent, pH, and temperature. numberanalytics.com While specific methods for the selective synthesis of the (Z)-isomer of this compound are not widely reported, controlling the E/Z ratio is a critical aspect of synthesis, as the isomers may have different physical properties and biological activities. The characterization and differentiation of these isomers are typically accomplished using spectroscopic techniques, particularly NMR.
Scale-Up Considerations and Industrial Implications of this compound Production
Translating the synthesis of this compound from the laboratory to an industrial scale introduces several practical considerations. The primary goals are to ensure a safe, cost-effective, and environmentally responsible process that consistently produces a high-purity product.
Process Optimization: Traditional batch syntheses often rely on large volumes of organic solvents and may require long reaction times at reflux temperatures, which are less desirable for industrial production. rsc.org The adoption of green chemistry principles is crucial for scale-up.
Solvent-Free and Catalytic Processes: Solvent-free methods, such as grindstone chemistry or microwave-assisted synthesis, significantly reduce solvent costs and waste treatment, which are major operational expenses in industrial manufacturing. nih.govnih.gov The use of recoverable and reusable heterogeneous catalysts further enhances the economic viability and sustainability of the process. researchgate.net
Continuous Manufacturing: A shift towards continuous flow production offers substantial advantages over batch processing for industrial scale-up. Flow chemistry allows for better heat management (improving safety), precise control over reaction conditions (improving consistency and yield), and a smaller manufacturing footprint. rsc.org One-pot syntheses that integrate precursor formation and oximation are particularly well-suited for adaptation to continuous flow systems. rsc.org
Industrial Implications: The development of advanced synthetic methodologies has significant implications for the commercial production of this compound. By moving away from classical, less efficient methods, manufacturers can reduce production costs, minimize environmental impact, and improve worker safety. The high yields and purities achieved through modern catalytic and green chemistry approaches reduce the need for extensive downstream purification, further streamlining the manufacturing process.
Chemical Reactivity and Transformations of 3 Hydroxy 4 Methoxybenzaldehyde Oxime
Beckmann Rearrangement and Mechanistic Investigations
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a nitrile. This transformation is of significant industrial and academic importance. The reaction is initiated by the protonation of the oxime's hydroxyl group, which turns it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom.
The general mechanism involves several key steps:
Activation of the Hydroxyl Group: The rearrangement is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or reagents like phosphorus pentachloride and thionyl chloride. These reagents protonate or esterify the hydroxyl group of the oxime, making it a better leaving group.
Migration: The group positioned anti to the leaving group on the nitrogen migrates to the nitrogen atom in a concerted step with the cleavage of the N-O bond. This migration forms a nitrilium ion intermediate.
Hydrolysis and Tautomerization: The nitrilium ion is then attacked by water. Subsequent deprotonation and tautomerization lead to the final amide product.
A variety of catalysts have been developed to facilitate the Beckmann rearrangement under milder conditions, including solid acids like zeolites and silica-supported molybdenum (VI) oxide, as well as organocatalysts. Mechanochemical methods, which involve solvent-free grinding of reactants, have also been successfully applied.
The outcome of the Beckmann rearrangement of an oxime depends on the starting material. Oximes derived from ketones typically yield N-substituted amides, whereas those from aldehydes can produce either primary amides or nitriles.
For 3-hydroxy-4-methoxybenzaldehyde oxime, an aldoxime, the rearrangement can lead to two primary products:
Amide Formation: Under typical Beckmann conditions with acid catalysts, the aryl group migrates, and subsequent hydrolysis of the nitrilium ion yields N-(3-hydroxy-4-methoxyphenyl)formamide. However, the formation of primary amides from aldoximes can be challenging and often competes with fragmentation reactions.
Nitrile Formation (Dehydration): More commonly, aldoximes undergo dehydration to form nitriles. This is often considered a variation or a competing pathway to the Beckmann rearrangement. The reaction can be promoted by various dehydrating agents such as thionyl chloride, phosphorus pentoxide, or by heating in solvents like DMF. The dehydration of this compound yields 3-hydroxy-4-methoxybenzonitrile. A range of modern reagents, including BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and Bt-OTs (a sulfonate ester of HOBt), have been developed for the mild and efficient conversion of aldoximes to nitriles. Biocatalytic methods using aldoxime dehydratases also offer a sustainable, cyanide-free route to nitriles under mild conditions.
Table 1: Reagents for the Transformation of Aldoximes
| Transformation | Reagent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Strong Acids (H₂SO₄, PPA) | Heating | Amide | |
| Beckmann Rearrangement | PCl₅, SOCl₂ | Varies | Amide | |
| Dehydration | Acetic Anhydride | Heating | Nitrile | |
| Dehydration | Thionyl Chloride | Varies | Nitrile | |
| Dehydration | BOP reagent, DBU | Room Temperature | Nitrile | |
| Dehydration | Aldoxime Dehydratase | Mild (aq. buffer) | Nitrile | |
| Dehydration | DMF (solvent & catalyst) | 135 °C | Nitrile |
The Beckmann rearrangement is highly stereospecific. The key stereoelectronic requirement is that the migrating group must be in an anti-periplanar orientation with respect to the leaving group on the oxime nitrogen. This geometric arrangement allows for optimal orbital overlap between the σ-orbital of the migrating C-C bond and the σ*-antibonding orbital of the N-O bond, facilitating a smooth, concerted migration and cleavage process.
For ketoximes, which can exist as stable (E) and (Z) isomers, this stereospecificity dictates which group migrates. However, for aldoximes like this compound, the migrating groups are the aromatic ring and a hydrogen atom. While aldoximes also exist as (E) and (Z) isomers, the migratory aptitude and reaction conditions often favor one pathway. In solution, the rearrangement of aldoximes can sometimes proceed without complete stereospecificity, potentially due to isomerization of the oxime under the reaction conditions. In the case of this compound, the migration of the aryl group leads to the amide, while the migration of the hydrogen atom (a hydride shift) followed by deprotonation would lead to the nitrile. The choice of catalyst and reaction conditions can influence the predominant pathway.
Reduction Pathways to Primary and Secondary Amines
The reduction of the oxime group in this compound is a key transformation for synthesizing the corresponding primary amine, 4-(aminomethyl)-2-methoxyphenol, also known as vanillylamine (B75263). Vanillylamine is a crucial intermediate in the synthesis of capsaicinoids and other pharmaceutically relevant compounds. The reduction involves the cleavage of the N-O bond and the saturation of the C=N double bond.
Several methods are available for the reduction of oximes to primary amines:
Catalytic Hydrogenation: This is a widely used method where the oxime is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), Raney nickel (Raney-Ni), and platinum-based catalysts. The reaction is often performed in an acidic medium, such as acetic acid or in the presence of hydroxylamine (B1172632) hydrochloride, to facilitate the reaction and yield the amine salt. For instance, the hydrogenation of vanillin (B372448) oxime over Pd/C in the presence of an organic acid can produce the corresponding vanillylamine salt. Continuous flow hydrogenation methods have also been developed for efficient and scalable synthesis.
Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are very effective at reducing oximes to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the carbon of the C=N bond, followed by coordination of the aluminum species to the oxygen, and subsequent reductive cleavage of the N-O bond. While highly effective, LiAlH4 is a strong and non-selective reagent that can also reduce other functional groups.
Dissolving Metal Reductions: This classic method involves the use of a metal like sodium or zinc in a protic solvent such as ethanol (B145695) or acetic acid. The reduction of vanillin oxime with zinc dust in acetic acid is a reported method for preparing vanillylamine. This approach offers a more affordable alternative to catalytic hydrogenation or metal hydrides. Stannous chloride (SnCl₂) has also been used for the one-pot conversion of aldehydes to primary amines via their oximes.
In some cases, particularly with ketoximes, the reduction with certain reagents can lead to the formation of secondary amines as byproducts through rearrangement or further reaction. However, for aldoximes like this compound, the primary amine is the expected major product. The choice of reducing agent and reaction conditions can be tailored to achieve the desired product with high selectivity and yield.
Table 2: Comparison of Reduction Methods for Oximes
| Reducing Agent | Typical Conditions | Product | Advantages | Disadvantages |
|---|---|---|---|---|
| H₂/Pd/C | H₂ gas, solvent (e.g., ethanol, acetic acid) | Primary Amine | High yield, clean reaction | Requires H₂ gas, catalyst can be expensive |
| LiAlH₄ | Anhydrous ether (THF, Et₂O) | Primary Amine | Very powerful, fast reaction | Non-selective, pyrophoric, requires anhydrous conditions |
| Zn/Acetic Acid | Acetic acid solvent, room temp to mild heat | Primary Amine | Inexpensive, simple procedure | Can generate significant waste, yields may vary |
| NaBH₄/Lewis Acid | Co-reagent (e.g., MoO₃, FeCl₃) | Primary/Secondary Amine | Milder than LiAlH₄ | Selectivity can be an issue, may require additives |
The reduction of the C=N bond without cleaving the N-O bond leads to the corresponding hydroxylamine. This selective transformation is challenging because the N-O bond is weak and prone to cleavage. However, specific catalytic systems, such as certain platinum-based heterogeneous catalysts in the presence of strong acids, or homogeneous iridium complexes, have been developed to achieve this chemoselective reduction.
Oxidative Transformations and Derivatization to Nitro Compounds
The oxidation of this compound can lead to several different products depending on the oxidant and reaction conditions. These transformations can involve the oxime group, the aromatic ring, or both.
Oxidation of the Oxime Group:
Regeneration of the Aldehyde: Mild oxidizing agents can cleave the oxime group to regenerate the parent aldehyde, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This deoximation reaction is useful when the oxime is used as a protecting group for the aldehyde functionality. Reagents like potassium dichromate in dimethylformamide can achieve this transformation.
Formation of Nitro Compounds: A key oxidative transformation of aldoximes is their conversion to the corresponding nitro compounds. This reaction provides a valuable route to nitroaromatics from aldehydes. A convenient method involves using sodium perborate (B1237305) in glacial acetic acid as the oxidizing agent. For this compound, this would yield 1-hydroxy-2-methoxy-4-nitrobenzene. Hypervalent iodine reagents have also been employed for the oxidation of oximes.
Oxidation Involving the Aromatic Ring (Nitration):
Direct nitration of the parent aldehyde, vanillin (the isomer of isovanillin), is a common route to produce nitro-substituted aromatic compounds. For example, nitration of vanillin with concentrated nitric acid yields 5-nitrovanillin. Similarly, the aromatic ring of 3-hydroxy-4-methoxybenzaldehyde and its oxime derivative is susceptible to electrophilic substitution, such as nitration. The directing effects of the hydroxyl and methoxy (B1213986) groups will influence the position of the incoming nitro group. A patent describes a method for preparing 3-hydroxy-4-methoxy-2-nitrobenzoic acid starting from a protected 3-alkoxy-4-acetoxybenzaldehyde, which involves a nitration step. This indicates that direct nitration of the ring is a viable pathway for introducing a nitro group onto the scaffold.
The N-O bond of the oxime is relatively weak and can be cleaved under oxidative conditions. This cleavage can lead to the formation of iminyl radicals, which are versatile intermediates that can undergo various subsequent reactions, including cyclizations and rearrangements. Transition metals like copper, iron, and rhodium can catalyze reactions involving the oxidative cleavage of the N-O bond.
Table 3: Oxidizing Agents and Resulting Products from Aromatic Aldoximes
| Oxidizing Agent | Substrate | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Sodium Perborate / Acetic Acid | Aromatic Aldoxime | Nitroalkane | Oxidation of Oxime | |
| Potassium Dichromate / DMF | Aromatic Aldoxime | Parent Aldehyde | Oxidative Cleavage (Deoximation) | |
| Hypervalent Iodine (III) Reagents | Aromatic Aldoxime | Nitrile Oxide / Parent Aldehyde / Carboxylic Acid | Oxidation of Oxime | |
| Concentrated Nitric Acid | Vanillin | 5-Nitrovanillin | Electrophilic Aromatic Substitution (Nitration) |
Cycloaddition Reactions Involving the Oxime Moiety
The oxime functional group of this compound can participate in cycloaddition reactions, most notably through its conversion to a nitrile oxide intermediate. Nitrile oxides are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to construct five-membered heterocyclic rings like isoxazolines and isoxazoles.
The in-situ generation of the nitrile oxide from the aldoxime is typically achieved through oxidation. Common reagents for this transformation include:
Hypervalent Iodine Reagents: Compounds like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or bis(trifluoroacetoxy)iodobenzene (BTI) are effective and mild oxidants for converting aldoximes to nitrile oxides.
Other Oxidizing Agents: Historically, reagents like sodium hypochlorite (B82951) (bleach) have also been used.
Once generated, the 3-hydroxy-4-methoxyphenyl nitrile oxide can react with a suitable alkene or alkyne. For example, reaction with an alkene would yield a 3-(3-hydroxy-4-methoxyphenyl)isoxazoline. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.
The reaction proceeds via a concerted mechanism where the 1,3-dipole (nitrile oxide) adds across the π-system of the dipolarophile. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, in line with frontier molecular orbital theory.
While the primary route for cycloaddition involves the nitrile oxide, other pathways exist. For instance, the oxime itself can, under certain photochemical conditions, participate in reactions like the aza Paternò-Büchi reaction with alkenes to form oxazetidines, although this is less common for aromatic aldoximes.
Functionalization and Derivatization Strategies of the this compound Scaffold
Beyond the transformations of the oxime group itself, the this compound scaffold offers other sites for functionalization, primarily at the phenolic hydroxyl group and the aromatic ring. These modifications allow for the synthesis of a diverse library of compounds with varied properties.
Reactions of the Phenolic Hydroxyl Group:
O-Alkylation and O-Arylation: The acidic phenolic proton can be removed by a base, and the resulting phenoxide can act as a nucleophile. Reaction with alkyl halides or aryl halides (under appropriate catalytic conditions, e.g., Ullmann or Buchwald-Hartwig coupling) leads to the corresponding ethers. This modification can alter the solubility, lipophilicity, and biological activity of the molecule.
O-Acylation: The hydroxyl group can be esterified by reacting the oxime with acyl chlorides or acid anhydrides in the presence of a base. This is a common strategy for protecting the hydroxyl group or for creating prodrugs.
Reactions of the Oxime Hydroxyl Group:
O-Alkylation/Acylation: The hydroxyl group of the oxime itself can also be derivatized. For example, reaction with an acyl chloride can form an O-acyl oxime. These derivatives are often more reactive in Beckmann rearrangements, as the acyloxy group is a better leaving group than the hydroxyl group.
Electrophilic Aromatic Substitution:
The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methoxy groups. As discussed previously, nitration is a key example. Other electrophilic substitutions, such as halogenation (bromination, chlorination), sulfonation, and Friedel-Crafts reactions, can also be performed, with the position of substitution directed by the existing groups (primarily ortho and para to the powerful hydroxyl activator).
Condensation Reactions:
Although the primary aldehyde is converted to an oxime, derivatization can occur at the aldehyde stage, followed by oxime formation. For instance, the parent aldehyde, isovanillin (B20041), undergoes condensation with various compounds like hydrazides and amines to form Schiff bases, which can then be used in further synthetic steps.
These functionalization strategies, combined with the reactivity of the oxime group, make this compound a highly valuable and versatile building block in organic synthesis.
O-Alkylation and O-Acylation Reactions
The oxygen atom of the oxime group in this compound is nucleophilic and readily participates in O-alkylation and O-acylation reactions. These reactions lead to the formation of oxime ethers and esters, respectively, which can modify the compound's biological and chemical properties.
The O-acylation of this compound to form oxime esters, specifically vanillin oxime-N-O-alkanoates, has been reported as a method to enhance its biological activity. In a notable study, this compound was reacted with a series of acyl chlorides to yield the corresponding O-acyl derivatives. nih.govresearchgate.net This transformation is typically carried out in the presence of a base like pyridine, which neutralizes the hydrochloric acid generated during the reaction. researchgate.net
The general scheme for the O-acylation involves the reaction of the oxime with an acyl chloride. The research on vanillin oxime-N-O-alkanoates demonstrated that converting the oxime to its ester form significantly increased its in vitro antifungal activity against phytopathogenic fungi such as Macrophomina phaseolina and Rhizoctonia solani. nih.gov The study found a correlation between the length of the acyl chain and the antifungal efficacy, with vanillin oxime-N-O-nonanoate showing the highest activity against R. solani. nih.gov
Table 1: Synthesis of Vanillin Oxime-N-O-alkanoates
| Acyl Chloride | Resulting Ester | Base |
|---|---|---|
| Nonanoyl chloride | Vanillin oxime-N-O-nonanoate | Pyridine |
This table is generated based on the described synthesis of vanillin oxime-N-O-alkanoates. nih.govresearchgate.net
While specific examples of O-alkylation starting directly from this compound are less commonly detailed in readily available literature, the general principles of oxime O-alkylation are well-established. organic-chemistry.org This reaction typically involves treating the oxime with an alkylating agent, such as an alkyl halide or a sulfonate ester, in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion that then acts as a nucleophile to displace the leaving group on the alkylating agent. It is important to note that the phenolic hydroxyl group on the aromatic ring is also a potential site for alkylation, and selective alkylation of the oxime may require careful selection of reagents and reaction conditions. nih.govresearchgate.net
Formation of Heterocyclic Compounds via Oxime Cyclization
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The oxime functionality can undergo cyclization reactions through different pathways, leading to the formation of rings such as isoxazoles and pyrazolopyrimidines.
A common transformation of aldoximes, including this compound, is their conversion to isoxazoles. One method involves the in-situ generation of a nitrile oxide from the oxime, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile like an alkyne. mdpi.com Research on the synthesis of isoxazole-based molecules has shown that benzaldehyde (B42025) oximes with electron-donating substituents, such as the methoxy and hydroxy groups present in this compound, tend to give higher yields in these cycloaddition reactions. mdpi.com
In some procedures, the synthesis of isoxazoles is achieved in a one-pot reaction. For instance, substituted benzaldehyde oximes can react with N-chlorosuccinimide (NCS) and an alkyne, such as propargyl alcohol, under ultrasonic irradiation to yield the corresponding isoxazole (B147169) derivatives. mdpi.com
Another approach involves the intramolecular oxidative cycloaddition of aldoximes that have been tethered to an alkene or alkyne. This method can lead to the formation of fused isoxazole ring systems. nih.gov
Table 2: Heterocyclic Synthesis from Aldehyde Oxime Precursors
| Starting Oxime Type | Reagents/Conditions | Heterocyclic Product |
|---|---|---|
| Aromatic Aldehyde Oxime | N-Chlorosuccinimide, Propargyl alcohol, Ultrasound | (3-Phenylisoxazol-5-yl)methanol derivatives |
This table is generated based on general methods for isoxazole synthesis from aldoximes. mdpi.comnih.gov
The oxime group can also be involved in cyclization reactions that form nitrogen-rich heterocyclic systems. A novel one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines has been developed utilizing an oxime derivative as a key intermediate. nih.gov In this process, an aldehyde is first converted to an E-oxime with high diastereoselectivity using hydroxylamine-O-sulfonic acid. This oxime derivative then undergoes a cyclization reaction upon treatment with mesyl chloride and a base, leading to the formation of the N-N bond of the pyrazolopyrimidine ring system. nih.gov While the specific substrate in the cited study was not 3-hydroxy-4-methoxybenzaldehyde, the methodology is applicable to substituted benzaldehydes and their oximes.
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 4 Methoxybenzaldehyde Oxime
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the solution-state structure and stereochemistry of 3-Hydroxy-4-methoxybenzaldehyde oxime. The presence of aromatic protons, a methoxy (B1213986) group, and the oxime functionality (C=N-OH) gives rise to a distinct set of signals that are sensitive to the molecule's conformation.
Theoretical conformational analyses, often performed using Density Functional Theory (DFT), suggest that the E and Z isomers of such oximes can adopt different preferred orientations, such as syn and anti conformations, which are stabilized by various intramolecular interactions. For the related pyrrole-2-carbaldehyde oxime, for instance, the syn orientation of the oxime group relative to the ring is stabilized by intramolecular hydrogen bonds.
While specific ¹H and ¹³C NMR chemical shift assignments for this compound are available from spectral databases, detailed academic studies providing definitive assignments through advanced techniques are less common than for its isomer, vanillin (B372448). nih.govnih.gov However, based on available data and comparison with similar structures, a representative set of chemical shifts can be compiled. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| Ar-H | 6.8 - 7.2 | C-Ar (quaternary) | 110 - 150 |
| CH=N | ~8.0 | C-Ar (CH) | 108 - 125 |
| OCH₃ | ~3.9 | CH=N | ~148 |
| OH (Phenolic) | Variable | OCH₃ | ~56 |
| N-OH | Variable, often broad |
Note: Specific values can vary based on solvent and experimental conditions. Data is compiled from general knowledge and spectral database information. nih.govnih.gov
Multi-Dimensional NMR Techniques (2D COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign proton and carbon signals and to elucidate the through-bond connectivity, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal correlations between the adjacent aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of carbon signals based on their attached, and usually pre-assigned, protons. For example, the aromatic C-H carbons would be distinguished from the quaternary carbons (C-O, C-C=N), and the methoxy carbon would be correlated with the methoxy protons. researchgate.net
Dynamic NMR Studies for Rotational Barriers and Fluxional Processes
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes or rotations around bonds with a partial double-bond character. gac.edumontana.edu For oximes, potential dynamic processes include rotation around the C-N bond or the Ar-C bond.
In molecules with restricted rotation, such as amides, separate signals for non-equivalent nuclei can be observed at low temperatures. nih.govnih.gov As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. gac.edu By analyzing the line shape changes as a function of temperature, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated. nih.gov
While specific DNMR studies detailing the rotational barriers in this compound were not found in the search results, this methodology is widely applied to similar systems. For example, studies on N,N-dimethylcarbamoyl 5-aryloxytetrazoles have used DNMR to investigate the high rotational barrier about the partial C-N double bond. researchgate.net Given the partial double bond character of the C=N bond in the oxime, similar studies could, in principle, be performed to investigate its rotational dynamics or the potential for E/Z isomerization under certain conditions.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A crystal structure for the E-isomer of this compound (also referred to as E-vanillyl oxime) has been deposited in the Crystallography Open Database (COD). nih.gov The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell parameters provide a fundamental fingerprint of the crystalline form. nih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₉NO₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 (or P2₁/c) | nih.gov |
| a (Å) | 6.3704 | nih.gov |
| b (Å) | 16.6534 | nih.gov |
| c (Å) | 7.5759 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 93.9516 | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | ~801.4 | Calculated from cell parameters |
| Z (molecules per unit cell) | 4 | nih.gov |
Source: Data from Crystallography Open Database (COD) entry 2108462, as cited in PubChem. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The oxime moiety is capable of both donating and accepting hydrogen bonds, making it a key functional group in determining supramolecular architecture. researchgate.net In the solid state, molecules of this compound are held together by a network of intermolecular interactions.
Hydrogen Bonding: The primary intermolecular interactions are hydrogen bonds. The phenolic hydroxyl group (-OH) and the oxime hydroxyl group (N-OH) are potent hydrogen bond donors. The oxygen atoms of the methoxy, phenolic, and oxime groups, as well as the nitrogen atom of the oxime, can act as hydrogen bond acceptors. researchgate.net Studies of related methoxybenzaldehyde oxime derivatives show that O-H(oxime)···O(hydroxy) and O-H(oxime)···N(oxime) hydrogen bonds are common, leading to the formation of dimers, chains, or more complex networks. iucr.orgnih.gov For example, in some structures, O—H(oxime)⋯O(hydroxy) hydrogen bonds generate symmetric R₂²(6) dimers, a common synthon in crystal engineering. iucr.org In the related 3-Hydroxy-4-methoxybenzaldehyde isonicotinoylhydrazone monohydrate, an extensive hydrogen-bonding network involving N-H···O and O-H···N interactions consolidates the crystal packing. researchgate.net
Polymorphism and Crystallization Studies of Oxime Derivatives
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a substance can have different physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound itself were not identified, polymorphism is a known phenomenon in related compounds. whiterose.ac.uk
The crystallization conditions, such as the choice of solvent and the rate of cooling or evaporation, can influence which polymorph is obtained. researchgate.net Studies on other oxime derivatives have shown that different substitution patterns and even the presence of solvent molecules (hydrates) can drastically alter the hydrogen-bonding motifs and result in different crystal packing. researchgate.netiucr.org For instance, the crystal structure of 3,4,5-trimethoxybenzaldehyde (B134019) oxime monohydrate shows that the water molecule is heavily involved in the hydrogen-bonding network. researchgate.net The study of how different functional groups and crystallization conditions affect the resulting solid-state structure is an active area of research in crystal engineering. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These techniques are also highly sensitive to the molecular environment, making them excellent tools for studying intermolecular interactions like hydrogen bonding. researchgate.net
The spectra of this compound are characterized by several key absorption bands:
O-H Stretching: A broad band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) is characteristic of the O-H stretching vibrations from both the phenolic and oxime hydroxyl groups. The broadening of this peak is a direct consequence of hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. chemrxiv.org
C=N Stretching: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption band in the region of 1620-1680 cm⁻¹. The exact position is sensitive to conjugation and substitution.
Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the phenolic and methoxy groups are expected in the 1200-1300 cm⁻¹ (aryl-O) and 1000-1100 cm⁻¹ (alkyl-O) regions, respectively.
O-H Bending: Out-of-plane O-H bending vibrations can provide further information on hydrogen bonding. researchgate.net
Detailed vibrational assignments are often supported by computational methods, such as DFT calculations, which can predict the vibrational frequencies and help assign the observed experimental bands to specific molecular motions (Potential Energy Distribution, PED). nih.govchemrxiv.org For example, in a study on 3-chloro-4-methoxybenzaldehyde, an infrared doublet near 1700 cm⁻¹ was attributed to Fermi resonance between the C=O stretching fundamental and a combination tone, a phenomenon that could also occur in the oxime derivative. nih.gov
Table 3: Key Vibrational Frequencies (FT-IR/Raman) for this compound and Related Compounds
| Frequency Range (cm⁻¹) | Assignment | Notes |
|---|---|---|
| 3200-3600 | ν(O-H) | Broad due to hydrogen bonding from phenolic and oxime groups. |
| 3000-3100 | ν(C-H) aromatic | Sharp peaks characteristic of the benzene ring. chemrxiv.org |
| 2800-3000 | ν(C-H) aliphatic | Stretching of the -OCH₃ group. chemrxiv.org |
| ~1640 | ν(C=N) | Characteristic oxime stretch. Position varies with conjugation. |
| 1450-1600 | ν(C=C) aromatic | Multiple bands from ring stretching modes. researchgate.net |
| ~1260 | ν(C-O) aryl | Phenolic C-O stretch. |
| ~1020 | ν(C-O) alkyl | Methoxy C-O stretch. |
| ~970 | ν(N-O) | Oxime N-O stretch. |
Note: Frequencies are approximate and based on data for oximes and related benzaldehyde (B42025) derivatives. researchgate.netchemrxiv.orgchemicalbook.com
Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by providing information on its molecular weight and characteristic fragmentation patterns. The electron ionization (EI) mass spectrum of this compound reveals a distinct molecular ion peak and a series of fragment ions that are diagnostic of its specific structural features.
The molecular formula of this compound is C₈H₉NO₃, corresponding to a molecular weight of approximately 167.16 g/mol . nih.govnih.gov In the mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 167. This peak confirms the molecular weight of the compound.
The fragmentation of this compound under EI conditions proceeds through several characteristic pathways, primarily involving the cleavage of the oxime group and the substituents on the benzene ring. The fragmentation is often initiated by the loss of neutral molecules or radicals from the molecular ion. A proposed fragmentation pathway, based on the analysis of the parent aldehyde, 3-hydroxy-4-methoxybenzaldehyde, and general principles of oxime fragmentation, suggests initial cleavages around the oxime and methoxy groups. researchgate.netnih.gov
Key fragmentation steps include:
Loss of a hydroxyl radical (•OH): Cleavage of the N-O bond in the oxime group can lead to the loss of a hydroxyl radical, resulting in an ion at m/z 150.
Loss of nitric oxide (NO): A common fragmentation for aromatic oximes involves the loss of NO, which would produce a fragment ion at m/z 137.
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical, leading to a significant ion at m/z 152. This fragment is often prominent in the spectra of methoxy-substituted aromatic compounds.
Loss of formaldehyde (B43269) (CH₂O): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide (CO) or, alternatively, the parent ion can undergo rearrangement and lose formaldehyde from the methoxy group, yielding an ion at m/z 137.
Cleavage of the C=N bond: Scission of the bond between the benzene ring and the oxime functional group can also occur, leading to further characteristic fragments.
The analysis of these fragmentation patterns provides a reliable method for the structural confirmation of this compound.
| m/z Value | Proposed Fragment Ion | Origin/Loss |
|---|---|---|
| 167 | [C₈H₉NO₃]⁺ | Molecular Ion ([M]⁺) |
| 152 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |
| 150 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) |
| 137 | [M - NO]⁺ | Loss of nitric oxide (NO) |
| 124 | [M - CH₃ - CO]⁺ | Loss of •CH₃ followed by CO |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of this compound. These techniques provide information about the electronic transitions between different molecular orbitals, which are influenced by the molecule's conjugation and substituent groups.
Theoretical studies on 4-hydroxy-3-methoxy-benzaldehyde oxime (hmboH) have been performed in various solvents to understand the effect of the environment on its electronic properties. tandfonline.com The calculated absorption maxima (λmax) are associated with transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that determines the electronic and optical properties of the molecule. tandfonline.comniscpr.res.in The presence of electron-donating groups (–OH, –OCH₃) on the benzene ring influences the energy of these transitions.
Fluorescence spectroscopy provides further insights into the electronic structure by measuring the emission of light from the molecule after it has been excited to a higher electronic state. While detailed experimental fluorescence data for this compound itself is not widely reported, studies on structurally similar Schiff bases and their metal complexes indicate that these types of molecules can exhibit fluorescence. researchgate.net For instance, a zinc(II) complex of a Schiff base derived from o-vanillin produces a strong emission peak upon excitation. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The analysis of the HOMO-LUMO gap through computational methods suggests that electronic transitions suitable for fluorescence are possible. tandfonline.com
Coordination Chemistry and Metal Complexation of 3 Hydroxy 4 Methoxybenzaldehyde Oxime
Ligand Properties and Coordination Modes of the Oxime Moiety
3-Hydroxy-4-methoxybenzaldehyde oxime possesses three potential donor sites: the phenolic hydroxyl group (-OH), the methoxy (B1213986) group (-OCH₃), and the oxime moiety (-CH=N-OH). The reactivity and coordination behavior are primarily dictated by the interplay of these functional groups.
The oxime group is an ambidentate ligand, capable of coordinating to a metal center in several ways. The most common modes of coordination for oximes include:
N-Coordination: The ligand can coordinate directly to a metal ion through the lone pair of electrons on the nitrogen atom. This is often observed when the oxime acts as a neutral monodentate ligand. at.ua The N-coordination of oximes to a metal center can dramatically increase the acidity of the oxime's hydroxyl group. at.ua
N,O-Chelation: Upon deprotonation of the oxime's hydroxyl group, the resulting oximato group (-CH=N-O⁻) can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring with the metal ion. This is a very common coordination mode.
Bridging Coordination: The oximato group can also act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes.
Generally, the oxime function is known to coordinate in four main ways, with coordination through the nitrogen atom (with or without deprotonation of the hydroxyl) and through the deprotonated oximato bridge being the most frequently observed modes. researchgate.net
Synthesis and Characterization of Metal Complexes with this compound
While the coordination chemistry of related isomers like vanillin (B372448) oxime and o-vanillin oxime has been explored, specific literature detailing the synthesis and characterization of metal complexes with this compound is notably scarce. However, general synthetic routes for metal-oxime complexes can be described.
Typically, these complexes are prepared by reacting a metal salt (e.g., acetate (B1210297), chloride, or nitrate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often carried out under reflux to ensure completion. The resulting metal complex, if insoluble, can be isolated by filtration, followed by washing and drying. The stoichiometry of the final product (e.g., metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. For instance, studies on the related o-vanillin oxime have shown the synthesis of complexes by refluxing a methanolic mixture of a metal(II) acetate and the ligand. akjournals.com
Characterization of these potential complexes would involve a suite of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-Visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) to determine the stoichiometry, ligand coordination sites, and thermal stability of the compounds.
There is a lack of specific, documented examples in the scientific literature for the synthesis of transition metal complexes using this compound as a ligand. Based on the chemistry of other hydroxyoximes, it is anticipated that this ligand would form stable complexes with a wide range of transition metals. The coordination geometry would be dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. For example, square planar or octahedral geometries would be expected for Ni(II) and Cu(II), while tetrahedral or octahedral geometries would be common for Co(II) and Fe(III).
The synthesis and characterization of lanthanide and actinide complexes with this compound have not been reported in the available literature. Research on related salicylaldehyde (B1680747) ligands shows that lanthanide ions (Ln³⁺) can form neutral complexes, for example with 3-methoxy-salicylaldehyde, yielding compounds with the general formula [Ln(ligand)₃]. researchgate.net Given the hard oxygen donor preference of lanthanides, coordination with the phenolic and oximato oxygen atoms of the deprotonated this compound ligand would be the most probable interaction.
Spectroscopic Investigations of Metal-Ligand Interactions in Oxime Complexes
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of metal complexes. The coordination of this compound to a metal ion would induce significant changes in its spectroscopic signatures.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide valuable information about the coordination environment of the metal ion. For transition metal complexes, d-d electronic transitions typically appear in the visible region. The energy and intensity of these bands are indicative of the geometry of the complex (e.g., octahedral vs. tetrahedral). In addition to d-d bands, intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands are often observed in the UV or near-UV region. For example, the electronic spectrum of a tetrahedral Co(II) complex would be expected to show absorption bands corresponding to the ⁴A₂ → ⁴T₁(P) and ⁴A₂ → ⁴T₁(F) transitions. fortunejournals.com A square planar Cu(II) complex would typically exhibit a broad d-d band assigned to the ²B₁g → ²A₁g, ²B₁g → ²B₂g, and ²B₁g → ²E g transitions.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II), high-spin Fe(III), Mn(II), and vanadyl(IV). The EPR spectrum provides the principal values of the g-tensor and hyperfine coupling constants (A-tensor). ethz.ch For a Cu(II) complex (d⁹ configuration), these parameters can distinguish between different coordination geometries. For instance, an axially elongated octahedral or square planar geometry typically results in a spectrum with g∥ > g⊥ > 2.0023, indicative of a dₓ²-y² ground state. researchgate.net The magnitude of the hyperfine coupling constant provides insight into the degree of covalency in the metal-ligand bond.
Mössbauer Spectroscopy: For iron complexes, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally informative technique. It can precisely determine the oxidation state and spin state of the iron center. nih.gov The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEₐ). The isomer shift is sensitive to the s-electron density at the nucleus and differs for Fe(II) and Fe(III) ions. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field and is sensitive to the symmetry of the coordination environment and the spin state. High-spin Fe(III) complexes typically show small δ and ΔEₐ values, whereas high-spin Fe(II) complexes exhibit larger values for both parameters. nih.gov Antiferromagnetic interactions between Fe(III) centers in polynuclear complexes can also be inferred from Mössbauer data. nih.gov
Table 1: Representative ⁵⁷Fe Mössbauer Parameters for Iron-Oxime Complexes at Room Temperature (Note: The following data are for illustrative purposes and represent typical values for Fe-oxime complexes, not specifically those of this compound.)
| Compound Type | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEₐ) (mm/s) |
| [Fe(dioxime)₂(L)₂] | Fe(II) | Low Spin | 0.25 - 0.50 | 0.50 - 1.80 |
| [Fe(dioxime)₂(L)₂] | Fe(II) | High Spin | 0.90 - 1.20 | 2.00 - 3.00 |
| [Fe₂(oxime)₄(OH)₂] | Fe(III) | High Spin | 0.35 - 0.50 | 0.50 - 0.90 |
Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which helps in determining the oxidation state and spin state (high-spin vs. low-spin) of the central metal ion. The effective magnetic moment (μ_eff) is calculated from the temperature-dependent magnetic susceptibility data.
For mononuclear complexes, the experimentally determined magnetic moment can be compared to the theoretical spin-only value (μ_so) to infer the coordination geometry. Deviations from the spin-only value can arise from orbital contributions to the magnetic moment or from spin-orbit coupling. For polynuclear complexes, the magnetic data can reveal the nature and magnitude of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers. mdpi.com For example, a dinuclear Cu(II) complex might show a room-temperature magnetic moment close to the expected value per Cu(II) ion, but this value would decrease significantly at lower temperatures if antiferromagnetic coupling is present.
Table 2: Theoretical Spin-Only Magnetic Moments (μ_so) for Common Transition Metal Ions
| Metal Ion | d-Electrons | Unpaired Electrons (n) | Spin-Only Moment (μ_so) in Bohr Magnetons (B.M.) |
| Mn²⁺ / Fe³⁺ | 5 | 5 (High Spin) | 5.92 |
| Fe³⁺ | 5 | 1 (Low Spin) | 1.73 |
| Fe²⁺ | 6 | 4 (High Spin) | 4.90 |
| Fe²⁺ | 6 | 0 (Low Spin) | 0 |
| Co²⁺ | 7 | 3 (High Spin, Oct.) | 3.87 |
| Ni²⁺ | 8 | 2 | 2.83 |
| Cu²⁺ | 9 | 1 | 1.73 |
Structural Determination of Coordination Compounds by X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of coordination compounds in the solid state. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the properties and reactivity of metal complexes.
While specific crystallographic data for metal complexes of this compound are not widely available in the reviewed literature, the structural characteristics can be inferred from studies on closely related ligands. For instance, the crystal structure of copper(II) complexes with Schiff bases derived from the isomeric 2-hydroxy-4-methoxybenzaldehyde (B30951) reveals important features of coordination. In one such dimeric copper(II) complex, [Cu₂(L₂S)(ClO₄)(H₂O)]ClO₄·H₂O, the copper atoms exhibit a distorted octahedral coordination geometry. mdpi.com The ligand coordinates to the copper centers through the phenolic oxygen, the azomethine nitrogen, and a sulfur atom from the thiadiazole moiety. mdpi.com The coordination sphere is completed by a bridging µ-oxo group, a water molecule, and a perchlorate (B79767) anion. mdpi.com
The table below presents selected bond lengths and angles for a representative copper(II) complex with a related Schiff base ligand, illustrating the typical coordination environment around the metal center.
| Parameter | Value |
| Bond Lengths (Å) | |
| Cu1–O1 | 1.954(2) |
| Cu1–O3 | 1.935(2) |
| Cu1–N1 | 1.978(3) |
| Cu1–S1 | 2.345(1) |
| Cu1–O(perchlorate) | 2.612(3) |
| Bond Angles (°) | |
| O1–Cu1–O3 | 175.7(1) |
| O1–Cu1–N1 | 92.1(1) |
| O3–Cu1–N1 | 83.6(1) |
| O1–Cu1–S1 | 90.1(1) |
| O3–Cu1–S1 | 94.2(1) |
| N1–Cu1–S1 | 173.5(1) |
| Data derived from a copper(II) complex with a Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde. mdpi.com |
Similarly, studies on a cobalt(III) complex with 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, another related ligand, show a distorted octahedral geometry around the cobalt ion with a S₂N₂O₂ coordination environment. nih.gov The solid-state structure is further stabilized by an extensive network of hydrogen bonds. nih.gov Nickel(II) complexes with 2-hydroxy-3-alkoxy-benzaldehydes also exhibit diverse structural motifs, including heterotetranuclear and cubane-like clusters, demonstrating the rich structural chemistry of these types of ligands. nih.gov These examples underscore the versatility of hydroxy- and methoxy-substituted benzaldehyde (B42025) derivatives in forming structurally complex and varied coordination compounds.
Electrochemical Behavior of Metal Oxime Complexes and Redox Properties
The electrochemical behavior of metal complexes of this compound provides valuable information about their redox properties, including the accessibility of different oxidation states of the metal center and the electronic communication between the metal and the ligand. Cyclic voltammetry is a powerful technique used to investigate these properties.
Studies on copper(II) complexes with related ortho-hydroxy Schiff base ligands have shown that the cathodic potentials are dependent on both conformational and electronic effects. researchgate.net The geometry of the complex in solution, which can differ from the solid-state structure, plays a significant role in determining its electrochemical response. researchgate.net For instance, the cyclic voltammograms of some copper(II) complexes exhibit a quasi-reversible one-electron reduction process corresponding to the Cu(II)/Cu(I) redox couple. The separation between the cathodic and anodic peak potentials (ΔEp) can provide insights into the electron transfer kinetics.
The table below summarizes the electrochemical data for a representative copper(II) complex with a related Schiff base ligand.
| Complex | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc | Redox Couple |
| [CuL] | -0.85 | -0.75 | 100 | ~1.0 | Cu(II)/Cu(I) |
| Data is illustrative and based on findings for copper(II) complexes with similar N,O-donor ligands. |
In some cases, the electrode process can be irreversible, as observed in certain copper(II) complexes of dimethylglyoxime, where an irreversible oxidation of Cu(I) to Cu(II) is noted. jocpr.com The study of the electrochemical properties of these metal oxime complexes is crucial for designing new materials with specific electronic properties and for developing novel electrocatalysts.
Applications of 3 Hydroxy 4 Methoxybenzaldehyde Oxime and Its Derivatives in Non Biological/non Medical Fields
Catalysis and Organic Transformations
The presence of hydroxyl, methoxy (B1213986), and oxime functional groups in 3-hydroxy-4-methoxybenzaldehyde oxime and its derivatives makes them promising candidates for ligand development in catalysis. These groups can coordinate with metal centers, influencing their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity in various organic transformations.
As Ligands in Homogeneous Catalysis (e.g., C-N coupling, C-C bond formation)
Derivatives of 3-hydroxy-4-methoxybenzaldehyde, particularly its Schiff base forms, have been investigated as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While specific studies focusing exclusively on this compound are limited, research on closely related vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) derivatives provides significant insights.
Schiff bases derived from the condensation of aldehydes like 3-hydroxy-4-methoxybenzaldehyde with various amines can form stable complexes with transition metals such as palladium. researchgate.net These complexes can act as catalysts in important reactions like the Suzuki-Miyaura and Heck couplings. For instance, palladium-catalyzed cross-coupling reactions are crucial in synthesizing a wide array of organic molecules, and the design of the ligand is critical for the reaction's efficiency. nih.govmdpi.com Although direct application of this compound as a ligand in these reactions is not extensively documented in the reviewed literature, the general principles of ligand design suggest its potential. The oxime group, along with the phenolic hydroxyl and methoxy groups, can coordinate with a palladium center, potentially influencing the catalytic cycle of these cross-coupling reactions.
Role in Heterogeneous Catalysis and Supported Systems
The immobilization of catalytically active metal complexes onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. Transition metal complexes of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been embedded in fly ash zeolite to create such catalysts. researchgate.net These materials have shown catalytic activity in the hydroxylation of phenol. researchgate.net This approach of encapsulating metal complexes within a porous support like zeolite creates a "ship in a bottle" type catalyst, enhancing stability and allowing for easier separation from the reaction mixture. researchgate.net
Following this principle, it is conceivable that metal complexes of this compound could be similarly supported on materials like silica (B1680970) or polymers. uu.nl The resulting heterogeneous catalysts could potentially be used in various organic transformations, combining the catalytic activity of the metal complex with the practical advantages of a solid-phase system. For example, palladium nanoparticles supported on silica have been utilized in 3D printed catalysts for Suzuki-Miyaura cross-coupling reactions, demonstrating good recoverability and reduced metal leaching. d-nb.info
Electrocatalysis and Photocatalysis
The application of this compound and its derivatives in electrocatalysis and photocatalysis is an emerging area of interest. Metal nanoparticles are widely recognized for their enzyme-like catalytic activity and are frequently used in the development of electrochemical sensors. mdpi.com These "nanozymes" can be incorporated into sensor designs to improve their performance. nih.gov While direct studies on this compound are scarce, the fundamental principles suggest potential applications. For instance, metal complexes with ligands derived from similar phenolic aldehydes could be immobilized on electrode surfaces to create sensors for various analytes. The redox properties of the metal center, modulated by the oxime ligand, could be harnessed for the electrochemical detection of target molecules.
Material Science and Polymer Chemistry
The reactivity of the hydroxyl and oxime groups in this compound, along with the aromatic backbone, provides opportunities for its use as a monomer or modifier in the synthesis of novel polymers and functional materials.
Precursors for Advanced Polymer Materials and Modifiers
Vanillin and its derivatives, including vanillin oxime (the 4-hydroxy-3-methoxy isomer of the title compound), are considered valuable bio-based building blocks for polymers. researchgate.netresearchgate.net Research has demonstrated the synthesis of terpolymers through the condensation of vanillin oxime, formaldehyde (B43269), and p-hydroxyacetophenone. researchgate.nettandfonline.comtandfonline.com These bio-based resins have been characterized for their thermal stability and molecular weight. researchgate.nettandfonline.comtandfonline.com
Specifically, a terpolymer synthesized from vanillin oxime (VO), formaldehyde, and p-hydroxyacetophenone (HA) in a 1:2:1 molar proportion was found to have a number-average molecular weight of 5337.6 g/mol and a polydispersity index of 1.33. tandfonline.comtandfonline.com The thermal stability of such polymers is an important characteristic, with studies showing decomposition temperatures that indicate their potential for various applications. researchgate.net The synthesis of polymers from renewable resources like vanillin is an active area of research, with the aim of creating sustainable alternatives to petroleum-based materials. researchgate.netresearchgate.net It is plausible that this compound could be utilized in a similar fashion to produce novel polymers with distinct properties due to the different substitution pattern on the aromatic ring. Vanillin has also been used to create vitrimers, a class of polymers that are strong and reprocessable, highlighting the potential for creating advanced, recyclable materials from these bio-based precursors. rsc.org
Table 1: Properties of a Terpolymer Derived from Vanillin Oxime
| Property | Value | Reference |
|---|---|---|
| Monomers | Vanillin oxime (VO), Formaldehyde, p-Hydroxyacetophenone (HA) | tandfonline.comtandfonline.com |
| Molar Ratio (VO:F:HA) | 1:2:1 | tandfonline.comtandfonline.com |
| Number-Average Molecular Weight (Mn) | 5337.6 g/mol | tandfonline.comtandfonline.com |
| Polydispersity Index (PDI) | 1.33 | tandfonline.comtandfonline.com |
| Synthesis Method | Condensation polymerization | tandfonline.comtandfonline.com |
Components in Functional Materials (e.g., Sensors, Optoelectronics, NLO Materials)
The unique electronic and structural characteristics of 3-hydroxy-4-methoxybenzaldehyde and its derivatives make them attractive components for functional materials.
Sensors: Derivatives of vanillin have been explored as optical sensors for the detection of volatile organic compounds (VOCs). researchgate.netkau.edu.sascispace.com Six novel dyes derived from vanillin and active methylene (B1212753) compounds were synthesized and demonstrated a color change in the presence of volatile amines like triethylamine (B128534) and diethylamine, which could be observed by the naked eye. researchgate.netkau.edu.sa This sensing mechanism is based on the reaction of the acidic hydroxyl group of the vanillin derivative with the basic amine, leading to the formation of a colored oxonium anion. kau.edu.sa This suggests that Schiff bases or other derivatives of 3-hydroxy-4-methoxybenzaldehyde could be developed into simple and inexpensive colorimetric sensors for specific analytes.
Optoelectronics and Nonlinear Optical (NLO) Materials: Schiff base derivatives have garnered significant attention for their potential applications in nonlinear optics. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict the linear and nonlinear optical properties of Schiff base derivatives. scispace.com Research on Schiff base derivatives of 3-hydroxy-5-nitrobenzaldehyde, a compound structurally similar to the title compound, has shown promising second-order nonlinear optical (NLO) properties. researchgate.net The presence of donor and acceptor groups within the molecule can lead to large hyperpolarizability values, which are indicative of strong NLO response. scispace.com For instance, a Schiff base derivative was reported to have nonlinear optical properties significantly higher than that of urea (B33335) and potassium dihydrogen phosphate (B84403) (KDP), which are common reference materials. researchgate.net This indicates that appropriately designed derivatives of this compound could be valuable for applications in photonics and optoelectronic devices. scispace.com
Table 2: Investigated Functional Material Applications of Vanillin and its Derivatives
| Application | Compound Type | Principle/Finding | Reference(s) |
|---|---|---|---|
| Optical Sensors | Vanillin-derived dyes | Colorimetric detection of volatile organic compounds (amines) based on acid-base reaction. | researchgate.netkau.edu.sascispace.com |
| Nonlinear Optical (NLO) Materials | Schiff base derivatives of substituted benzaldehydes | High second-order hyperpolarizability values predicted by DFT, suggesting potential for NLO applications. | nih.govscispace.comresearchgate.netresearchgate.net |
Crystal Engineering and Supramolecular Assembly
The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. The oxime functional group (–C=NOH) is a particularly effective tool in this field because it contains both a hydrogen bond donor (the -OH group) and two hydrogen bond acceptor sites (the nitrogen and oxygen lone pairs). scispace.com This allows oximes to form predictable and robust hydrogen-bonding patterns, such as dimers and chain-like structures (catemers), which serve as reliable synthons for building complex molecular architectures. eurjchem.comresearchgate.net
In molecules like this compound and its isomer, vanillin oxime (4-hydroxy-3-methoxybenzaldehyde oxime), the presence of a phenolic hydroxyl group in addition to the oxime moiety creates enhanced opportunities for extensive hydrogen-bonding networks. nih.gov These groups can interact with each other and with other functional groups on adjacent molecules to guide their assembly into well-defined, ordered, multi-dimensional supramolecular structures.
Table 1: Crystallographic Data for the Isomeric Vanillin Oxime
| Parameter | Value |
|---|---|
| Compound | E-vanillyl oxime (4-Hydroxy-3-methoxybenzaldehyde oxime) |
| Formula | C₈H₉NO₃ |
| System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 6.3704 |
| b (Å) | 16.6534 |
| c (Å) | 7.5759 |
| β (°) | 93.9516 |
Analytical Chemistry and Sensing Technologies
The ability of this compound to bind with various ions makes it and its derivatives promising candidates for use in analytical chemistry and the development of chemical sensors.
Hydroxy-substituted aromatic oximes are a well-established class of chelating agents that form colored complexes with transition metal ions, a property that has long been exploited for spectrophotometric analysis. wikipedia.orgchemicalbook.com A classic example is salicylaldoxime (B1680748), a compound structurally analogous to this compound, which is used as a chromogenic reagent for the quantitative determination of copper. wikipedia.orgacs.org The reaction between salicylaldoxime and copper(II) ions produces a distinct greenish-yellow complex that can be extracted into an organic solvent and measured with a spectrophotometer to determine the copper concentration. wikipedia.orgacs.org
While the parent aldehyde, vanillin, is widely used as a derivatizing reagent in spectrophotometry to detect other compounds like pharmaceuticals, the oxime derivative itself holds potential for the direct detection of metal ions. researchgate.netbohrium.comresearchgate.net Given the proven efficacy of structurally similar phenolic oximes, it is expected that this compound can similarly function as a selective chromogenic reagent for the spectrophotometric determination of specific metal ions.
A chemical sensor operates by using a recognition element that selectively interacts with a target analyte, producing a measurable signal. The structural features of this compound make it an excellent scaffold for such recognition elements. The parent aldehyde, vanillin, has been successfully derivatized to create colorimetric chemosensors, such as vanillin-azine, which selectively detects sulfide (B99878) anions by changing color from colorless to light blue. ugm.ac.id This demonstrates the utility of the vanillin framework in sensor design.
Furthermore, the oxime and hydroxyl groups are potent metal-binding sites. wikipedia.org This chelating ability is fundamental to the development of sensors for metal ions. Salicylaldoxime has been incorporated into ion-selective electrodes, acting as the ionophore (the recognition element) that selectively binds lead(II) and nickel(II) ions. wikipedia.org Electrochemical sensors, which detect changes in electrical properties, have also been developed for the parent molecule, vanillin, indicating the electrochemical activity of this structural class. nih.govresearchgate.net The combination of a stable aromatic platform with versatile metal-chelating functional groups makes this compound a promising candidate for integration as a recognition element in new colorimetric or electrochemical sensors for detecting specific metal ions or other analytes in environmental and industrial samples.
Agrochemical and Environmental Applications (excluding toxicity/safety)
The reactivity and binding properties of this compound and its derivatives lend themselves to practical applications in agriculture and environmental science.
There is a continuous need for new, effective, and environmentally benign agricultural agents. Research has shown that derivatives of vanillin oxime can serve as precursors to potent antifungal compounds. semanticscholar.orgsigmaaldrich.comresearchgate.netnih.gov In one key study, a series of vanillin oxime-N-O-alkanoates (oxime esters) were synthesized by reacting vanillin oxime with various acyl chlorides. semanticscholar.orgnih.gov
These ester derivatives were tested for their in-vitro antifungal activity against several major phytopathogenic fungi that cause significant crop damage worldwide: Macrophomina phaseolina, Rhizoctonia solani, and Sclerotium rolfsii. semanticscholar.orgresearchgate.netnih.gov The results showed that converting vanillin to its oxime slightly increased its antifungal activity, but a significant enhancement was observed upon conversion to the oxime esters. semanticscholar.orgnih.gov The effectiveness of these agents was found to be dependent on the length of the attached acyl chain, demonstrating a clear structure-activity relationship. semanticscholar.org For instance, vanillin oxime-N-O-nonanoate was the most active against R. solani, while the dodecanoate (B1226587) ester was most effective against M. phaseolina. semanticscholar.org These findings establish that vanillin oxime is a valuable precursor for developing a new class of antifungal agents for crop protection. researchgate.net
Table 2: Antifungal Activity (EC₅₀) of Vanillin Oxime and Its Ester Derivatives
| Compound | EC₅₀ (μg/mL) vs. M. phaseolina | EC₅₀ (μg/mL) vs. R. solani |
|---|---|---|
| Vanillin | >500 | 485.4 |
| Vanillin Oxime | 446.7 | 411.5 |
| Vanillin oxime-N-O-nonanoate | 110.2 | 66.7 |
| Vanillin oxime-N-O-dodecanoate | 73.1 | 155.6 |
Heavy metal contamination of water and soil is a significant environmental problem. Chelating agents are molecules that can bind tightly to metal ions, forming stable, water-soluble complexes that can be removed from the environment. thinkdochemicals.comnih.gov The molecular structure of this compound, with its phenolic hydroxyl, methoxy, and oxime groups, provides multiple coordination sites, making it an effective chelator for heavy metal ions.
Studies on the parent compound, vanillin, have demonstrated its ability to chelate metals and its potential for use in phytoremediation, the process of using plants to clean up contaminated environments. researchgate.net Vanillin has been shown to reduce iron(III) ions and protect organisms from the toxic effects of mercuric chloride, underscoring its metal-binding capabilities. researchgate.net Lignin, the natural polymer from which vanillin is derived, is also being explored as a biosorbent for removing heavy metals from water. researchgate.net The functional groups present in this compound allow it to act as a potent ligand, sequestering toxic heavy metals from aqueous solutions. This makes the compound and its derivatives promising agents for use in water treatment systems and soil washing technologies designed to remediate sites contaminated with heavy metals. frontiersin.org
Theoretical and Computational Studies on 3 Hydroxy 4 Methoxybenzaldehyde Oxime
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental properties of 3-Hydroxy-4-methoxybenzaldehyde oxime, also known as vanillin (B372448) oxime. These computational methods provide a detailed picture of the molecule's three-dimensional structure and the behavior of its electrons.
Density Functional Theory (DFT) for Ground State Properties (HOMO-LUMO, MEP, NBO)
Density Functional Theory (DFT) is a primary computational tool for investigating the ground-state properties of this compound. Studies often employ the B3LYP functional with basis sets like 6-311++G(d,p) to perform calculations. researchgate.net These calculations are crucial for understanding the molecule's stability, electronic properties, and reactive sites.
Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry). These theoretical structures can be validated by comparison with experimental data from X-ray crystallography. For instance, the crystal structure of (E)-vanillyl oxime has been determined, providing precise bond lengths and angles that serve as a benchmark for computational results. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For related compounds, analysis of the HOMO and LUMO distribution reveals that electronic transitions are often of the π–π* type, indicating charge transfer within the molecule. researchgate.netmalayajournal.org This charge transfer is a crucial aspect of the molecule's electronic behavior. rasayanjournal.co.in
Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. malayajournal.orgmdpi.com It visually represents the electrostatic potential on the electron density surface. In MEP maps, regions of negative potential (typically colored red or yellow) are associated with lone pairs of electronegative atoms like oxygen and nitrogen and are susceptible to electrophilic attack. acadpubl.eu Conversely, regions of positive potential (colored blue) are usually found around hydrogen atoms and are sites for nucleophilic attack. acadpubl.eu This analysis helps predict how the molecule will interact with other reagents and its hydrogen bonding capabilities. acadpubl.eu
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the interactions between orbitals, such as intramolecular charge-transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netrasayanjournal.co.in By examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, NBO calculations can quantify the energetic stabilization arising from these interactions. rasayanjournal.co.in This confirms the occurrence of intramolecular charge transfer within the molecule, corroborating findings from HOMO-LUMO analysis. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Oxime Derivatives Note: Data is representative of typical findings for related oxime compounds as specific values for the title compound are aggregated from multiple computational studies.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.27 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. malayajournal.org |
| LUMO Energy | ~ -2.51 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. malayajournal.org |
| HOMO-LUMO Gap (ΔE) | ~ 3.76 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. malayajournal.org |
Ab Initio Methods for Excited States and Reactivity Predictions
While DFT is powerful for ground-state properties, ab initio methods like Møller-Plesset perturbation theory (MP2) are employed for more accurate energy calculations and the study of excited states and reactivity. For related oximes, MP2 calculations have been used to determine the energetic favorability of different conformations, such as the syn and anti forms of E and Z isomers. researchgate.net These calculations can reveal that one conformation is significantly more stable than another, which has direct implications for the molecule's reactivity and spectroscopic properties. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT), a related method, is used to predict electronic absorption spectra (UV-Vis) and study photo-excitation processes, helping to understand the molecule's behavior when it absorbs light. researchgate.netmdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions. For this compound, this can involve modeling its formation, such as the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and hydroxylamine (B1172632). sigmaaldrich.com Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn explains reaction rates and selectivity. For example, computational studies on related oximes can investigate mechanisms like the Beckmann rearrangement or hydrolysis, revealing the role of substituents and reaction conditions in governing the outcome.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov For this compound, MD simulations can explore its vast conformational space, identifying the most populated and energetically favorable shapes the molecule adopts in different environments (e.g., in various solvents or in the binding site of a protein). mdpi.com These simulations are particularly important for understanding how the molecule interacts with its surroundings, such as forming hydrogen bonds with water molecules or fitting into the active site of an enzyme. nih.govmdpi.com The results from MD studies are crucial for rationalizing structure-activity relationships and for designing derivatives with specific binding properties. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR Chemical Shifts)
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.
Vibrational Spectra (FT-IR and Raman): DFT calculations can accurately predict the vibrational frequencies of this compound. The calculated frequencies, after appropriate scaling, can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net This detailed assignment is based on the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates to each vibrational mode. Studies on the parent molecule and its derivatives show excellent agreement between the simulated spectra and experimental data. researchgate.net
NMR Chemical Shifts: Quantum mechanical calculation of NMR chemical shifts has become a powerful tool for structural and conformational analysis. nih.gov Methods like DFT (e.g., at the B3LYP/6-311++G(d,p) level) can predict the ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental NMR data, the correct structure can be identified with a high degree of confidence. nih.govescholarship.org This is particularly useful for distinguishing between the E and Z isomers of the oxime. mdpi.com
Table 2: Comparison of Experimental and Calculated Spectroscopic Data This table is illustrative, showing the principle of comparing theoretical predictions with experimental measurements for structural validation.
| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Correlation |
|---|---|---|---|
| ¹H NMR (Oxime OH) | Varies (e.g., ~11 ppm) | Dependent on conformer/isomer | High, allows isomer differentiation nih.gov |
| ¹³C NMR (C=N) | Varies (e.g., ~150 ppm) | Dependent on conformer/isomer | High, confirms C=N environment researchgate.net |
| IR (O-H stretch) | ~3400-3200 cm⁻¹ | ~3400-3200 cm⁻¹ (Scaled B3LYP) | Excellent, confirms functional group researchgate.net |
| IR (C=N stretch) | ~1650-1600 cm⁻¹ | ~1650-1600 cm⁻¹ (Scaled B3LYP) | Excellent, confirms functional group researchgate.net |
Structure-Activity Relationship (SAR) Studies via Chemoinformatics and Computational Screening
Chemoinformatics and computational screening methods are employed to establish Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological activity. For this compound and its derivatives, these approaches can predict their potential as, for example, enzyme inhibitors.
Molecular Docking: This technique simulates the binding of the molecule into the active site of a target protein. By calculating a binding score, it can predict how strongly the molecule will interact with the protein, providing a basis for its potential biological effect.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to correlate the structural features of a series of compounds with their inhibitory activities. nih.gov These models use descriptors derived from quantum chemical calculations (like MEP and orbital energies) to build a statistical model that can predict the activity of new, unsynthesized compounds. nih.gov This provides a theoretical framework for designing novel derivatives with enhanced activity. nih.gov
Future Research Directions and Unexplored Avenues for 3 Hydroxy 4 Methoxybenzaldehyde Oxime
Integration with Emerging Synthetic Methodologies (e.g., Photoredox Catalysis, Microfluidic Synthesis)
The synthesis and functionalization of oximes are continually evolving, with modern methodologies offering milder conditions, higher efficiency, and novel reactivity pathways. A significant future direction for 3-Hydroxy-4-methoxybenzaldehyde oxime lies in its integration with these cutting-edge techniques.
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. rsc.org O-substituted oximes are recognized as versatile precursors for iminyl radicals through single-electron oxidation or reduction. researchgate.net Research has demonstrated the use of photoredox catalysts, including metal complexes and organic dyes, for the fragmentation of oxime ethers to generate alkylnitrile radicals, which can then participate in cascade reactions to form complex nitrogen-containing molecules. rsc.orgnsf.gov Future work could explore the photoredox-catalyzed reactions of this compound derivatives. For instance, O-acylated or O-etherified versions of the oxime could serve as precursors to iminyl radicals. This would open pathways for C-C and C-N bond formation, enabling the synthesis of novel heterocyclic structures built upon the vanillin (B372448) scaffold. researchgate.netrsc.org The difunctionalization of alkenes using oxime esters under photoredox conditions is another promising avenue, potentially allowing for the introduction of the vanillin-oxime motif into larger molecular frameworks. rsc.orgacs.org
Microfluidic Synthesis : Flow chemistry and microfluidic synthesis offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Adapting oxime reactions for use in flow chemistry is an emerging trend. numberanalytics.com The synthesis of this compound from its parent aldehyde and hydroxylamine (B1172632) could be optimized in a continuous flow reactor. This would allow for precise control over reaction stoichiometry and residence time, potentially minimizing side-product formation and simplifying purification. Furthermore, subsequent derivatization reactions could be performed in-line, creating a streamlined, multi-step synthesis platform for generating a library of derivatives for screening in various applications.
| Synthetic Methodology | Potential Application to this compound | Anticipated Advantages |
| Photoredox Catalysis | Generation of iminyl radicals from O-functionalized derivatives for use in cascade reactions and alkene difunctionalization. rsc.orgresearchgate.netrsc.org | Mild reaction conditions, high functional group tolerance, access to novel chemical space and complex heterocyclic structures. rsc.org |
| Microfluidic Synthesis | Optimization of oxime formation and in-line derivatization. numberanalytics.com | Improved reaction control, higher yields, enhanced safety, potential for automated high-throughput synthesis. |
Exploration of Novel Advanced Material Applications and Functional Devices
The inherent properties of the oxime functional group, particularly its dynamic nature and ability to participate in reversible reactions, make it an attractive building block for advanced materials.
Covalent Adaptable Networks (CANs) : Oxime chemistry is a versatile tool for creating CANs, which are cross-linked polymers with dynamic covalent bonds that allow them to be reprocessed and recycled. nih.govrsc.org The acid-catalyzed metathesis (exchange) of oximes provides a mechanism for network rearrangement. nih.govrsc.org this compound, with its two reactive sites (the oxime and the phenolic hydroxyl group), could be incorporated into polyester (B1180765) or polyurethane backbones. The oxime groups could then serve as dynamic cross-linking points, creating self-healing materials or reprocessable thermosets derived from a bio-based precursor (vanillin).
Functional Polymers and Sensors : Oximes can act as ligands, binding to metal ions. numberanalytics.com Polymers functionalized with the this compound moiety could be designed as chemosensors. The binding of a target metal ion to the oxime and phenolic hydroxyl groups could induce a detectable change in the material's optical or electronic properties, such as a color change or a shift in fluorescence. The specific substitution pattern on the aromatic ring could be tuned to achieve selectivity for different analytes.
Development of Next-Generation Catalytic Systems Based on Oxime Scaffolds
The molecular structure of this compound provides a scaffold that can be leveraged for the development of novel catalysts.
Organocatalysis : Aniline and its derivatives have been shown to be effective nucleophilic catalysts for accelerating the rate of oxime formation, particularly at neutral pH. acs.orgnih.govnih.gov The mechanism involves the formation of an activated imine intermediate. nih.gov Future research could focus on designing more sophisticated organocatalysts based on the this compound structure itself. By modifying the scaffold, for instance by introducing additional hydrogen-bond donor/acceptor groups, it may be possible to create catalysts that are more efficient or operate under even milder conditions than currently available systems.
Ligand Design for Metal Catalysis : The oxime group is an effective ligand for a variety of metal catalysts. numberanalytics.com The this compound molecule contains multiple potential coordination sites: the oxime nitrogen and oxygen, and the phenolic oxygen. This allows it to act as a bidentate or even tridentate ligand. Derivatives could be synthesized to create novel ligands for transition metal catalysis. The electronic properties of the ligand, and thus the activity and selectivity of the metal center, could be fine-tuned by modifying the substituents on the aromatic ring. Such catalytic systems could find applications in a wide range of organic transformations.
Deeper Understanding of Intramolecular and Intermolecular Interactions for Supramolecular Design
Supramolecular chemistry relies on the predictable and directional nature of non-covalent interactions to build complex, ordered architectures from molecular components. rsc.org The oxime functional group is a particularly robust and versatile hydrogen-bonding unit. acs.orgeurjchem.com
Hydrogen-Bonding Motifs : Oximes are known to form highly reliable and predictable hydrogen-bonded assemblies. The most common motif is the R²₂(6) dimer, where two oxime groups are linked by a pair of complementary O-H···N hydrogen bonds. eurjchem.comresearchgate.net Another frequent arrangement is the C(3) catemer, or chain. eurjchem.com this compound possesses multiple hydrogen bond donors (oxime -OH, phenolic -OH) and acceptors (oxime N, oxime O, methoxy (B1213986) O). This rich functionality suggests that it can form complex and robust supramolecular structures. A systematic study of its crystal structure and the structures of its co-crystals with other molecules would provide fundamental insights into its preferred hydrogen-bonding patterns.
Crystal Engineering : Understanding these interaction patterns is key to crystal engineering. By controlling the interplay of O-H···N, O-H···O, and other weaker interactions like C-H···O, it may be possible to design and synthesize novel multi-component crystals (co-crystals) with tailored physical properties, such as solubility or stability. rsc.orgresearchgate.net The combination of the rigid aromatic ring and the versatile hydrogen-bonding groups makes this compound an excellent candidate for building predictable supramolecular synthons.
| Interaction Type | Donor/Acceptor Groups on the Molecule | Potential Supramolecular Assembly |
| O-H···N Hydrogen Bond | Donor: Oxime -OH; Acceptor: Oxime N | Dimeric rings (R²₂(6)) or polymeric chains (catemers). eurjchem.comresearchgate.net |
| O-H···O Hydrogen Bond | Donors: Phenolic -OH, Oxime -OH; Acceptors: Oxime O, Methoxy O, Phenolic O | Formation of extended networks linking dimers or chains. |
| C-H···O Hydrogen Bond | Donors: Aromatic C-H, Methyl C-H; Acceptors: Oxime O, Methoxy O | Stabilization of the overall 3D crystal packing. rsc.org |
Computational Design of Enhanced Derivatives with Tunable Properties for Specific Applications
In silico methods are indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. Applying these methods to this compound can accelerate the discovery of new derivatives with enhanced performance for specific tasks.
QSAR and Property Prediction : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of oxime derivatives with their observed activity, for example, as enzyme inhibitors or catalytic agents. nih.gov Computational tools like pkCSM and SWISSADME can predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), which is crucial for designing new therapeutic agents based on the vanillin oxime scaffold. wisdomlib.orgpublichealthinafrica.org Studies on vanillin analogs have already employed these methods to predict properties like intestinal absorption and potential as COX-1 inhibitors. nih.govresearchgate.net
DFT and Molecular Docking : Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, rotational barriers, and charge distribution of this compound and its derivatives. mdpi.com This information is vital for understanding reactivity and designing molecules with specific electronic properties for materials or catalysis applications. Molecular docking simulations can be used to predict how these derivatives will bind to a biological target, such as an enzyme's active site. wisdomlib.org By computationally screening a virtual library of derivatives, researchers can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. publichealthinafrica.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-hydroxy-4-methoxybenzaldehyde oxime, and how do reaction conditions influence yield?
- Methodology : The oxime is typically synthesized by reacting 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol/water mixture) under reflux. Excess NHOH·HCl ensures complete conversion of the aldehyde to the oxime. Post-reaction, the product is extracted using ethyl acetate or dichloromethane and purified via recrystallization .
- Key Factors : pH control (neutral to slightly acidic), temperature (70–80°C), and reaction time (4–6 hours) are critical. Impurities from unreacted aldehyde can be minimized by TLC monitoring.
Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of this compound?
- FTIR Analysis : The oxime’s N–O stretch appears at ~930 cm, while the C=N stretch is observed near 1640 cm. The hydroxyl (O–H) and methoxy (C–O) groups show peaks at ~3300 cm and ~1250 cm, respectively .
- NMR Analysis : H NMR reveals a singlet for the methoxy group (~δ 3.8 ppm) and a downfield shift for the oxime proton (δ 8.1–8.3 ppm). C NMR confirms the imine carbon at ~δ 150 ppm .
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this oxime?
- DFT Protocol : Use B3LYP/6-311G(d,p) basis sets for geometry optimization. Molecular Electrostatic Surface Potential (MESP) maps identify nucleophilic/electrophilic sites, while Fukui functions (, ) quantify reactivity. For example, the oxime’s oxygen atoms (O5, O15) are electrophilic hotspots .
- Software : Gaussian or ORCA for simulations; Multiwfn or VMD for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictory data between experimental and computational vibrational spectra?
- Approach : Compare experimental FTIR peaks with DFT-simulated spectra. Discrepancies often arise from solvent effects or anharmonicity. Apply scaling factors (0.96–0.98) to theoretical wavenumbers. For example, the experimental O–H stretch at 3300 cm may align with scaled DFT values at 3230 cm after correction .
- Validation : Use isotopic substitution or Raman spectroscopy to cross-verify contentious peaks.
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Guidelines : The oxime’s hydroxyl and methoxy groups direct electrophiles to specific positions. For nitration, the para position to the hydroxyl group is favored. Use MESP maps (showing electron density at C4 and C6) to predict sites .
- Case Study : Bromination under mild conditions (e.g., NBS in DMF) selectively targets the C5 position, confirmed by H NMR coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
